3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid
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Overview
Description
3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid: is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is also known by other names such as Hydantoin-propionate and 5-Hydantoinpropionic acid . This compound is characterized by its white to off-white solid form and is slightly soluble in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid typically involves the reaction of hydantoin with acrylonitrile followed by hydrolysis . The reaction conditions often include the use of a solvent such as water or methanol and a catalyst to facilitate the reaction . The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid is used as a building block for the synthesis of more complex molecules . It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for protein binding studies . It is also used in the development of biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development . It may have applications in treating certain metabolic disorders .
Industry: In industrial applications, this compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid involves its interaction with specific molecular targets and pathways . It may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Hydantoin: Similar in structure but lacks the propanoic acid side chain.
5-Hydantoinpropionic acid: Another name for the same compound.
Carglumic Acid Impurity B: A related compound used in similar research applications.
Uniqueness: 3-(2,5-Dioxoimidazolidin-4-ylidene)propanoic acid is unique due to its specific structure, which combines the hydantoin ring with a propanoic acid side chain . This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6N2O4 |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
(3E)-3-(2,5-dioxoimidazolidin-4-ylidene)propanoic acid |
InChI |
InChI=1S/C6H6N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h1H,2H2,(H,9,10)(H2,7,8,11,12)/b3-1+ |
InChI Key |
UHOYTLPRDQZJNO-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C=C/1\C(=O)NC(=O)N1)C(=O)O |
Canonical SMILES |
C(C=C1C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
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